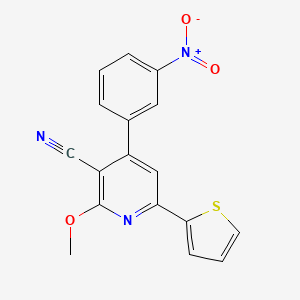

![molecular formula C15H14FN5OS2 B5565506 2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolothiadiazoles and related compounds involves several key steps, including the preparation of precursors such as 3-ethyl-4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with appropriate ketones or aldehydes. For instance, starting with propionic acid, specific derivatives have been prepared, and through cyclization with 4-fluoroacetophenone, compounds like 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine were obtained (Jing, 2008).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray diffraction analysis, which has been utilized to determine the crystal structure of related compounds. For example, analyses reveal the orientation of phenyl and triazolothiadiazole ring systems and the stabilization of molecular structures through intramolecular hydrogen bonding, showcasing the compound's geometric and electronic structure intricacies (Dolzhenko et al., 2010).

Chemical Reactions and Properties

The reactivity of such compounds is highlighted in their synthesis routes, involving reactions with acetyl chloride, aromatic aldehyde, and hydrazine hydrate, leading to various derivatives with distinct functionalities. The presence of the triazolothiadiazole core contributes to the chemical stability and reactivity, enabling further functionalization and derivatization (Panchal & Patel, 2011).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Compounds structurally related to the specified chemical have been synthesized and characterized, revealing their potential as cytotoxic agents. Structural analyses provided insight into their crystal structures, which are essential for understanding their interactions with biological targets (Gündoğdu et al., 2017).

Antimicrobial and Antifungal Activities

- Novel hybrid molecules containing different core structures have been developed, displaying significant antimicrobial and antifungal activities. Such studies are critical for the discovery of new drugs against resistant microbial strains (Başoğlu et al., 2013).

Anticancer Potential

- Research has focused on the design and synthesis of benzothiazole acylhydrazones, exploring their anticancer activities. These studies contribute to the development of new therapeutic agents for cancer treatment (Osmaniye et al., 2018).

Anti-inflammatory and Analgesic Properties

- The development of thiazolo[3,2-b]-1,2,4-triazoles substituted with anti-inflammatory agents has been investigated. These compounds show promising anti-inflammatory and analgesic activities, offering potential for the treatment of inflammatory diseases (Doğdaş et al., 2007).

Antitumor Activity

- Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their in vitro biological properties, demonstrating potent cytotoxicity in specific cancer cell lines. This research highlights the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

Propriétés

IUPAC Name |

2-[[4-ethyl-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5OS2/c1-2-21-13(10-3-5-11(16)6-4-10)19-20-15(21)24-9-12(22)18-14-17-7-8-23-14/h3-8H,2,9H2,1H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKMVGVLWIRVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)

![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)

![3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)

![3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)

![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)

![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)

![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![N-[(3S*,4R*)-1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5565533.png)

![2-(2-methoxyethyl)-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565545.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)